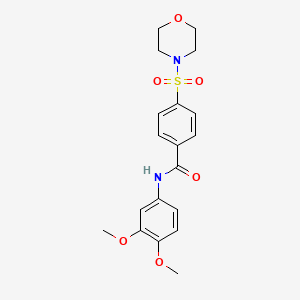
N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMSB and is a member of the benzamide family of compounds. The chemical structure of DMSB consists of a benzamide group attached to a morpholinosulfonyl group and a 3,4-dimethoxyphenyl group.
Mecanismo De Acción
The mechanism of action of DMSB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. DMSB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMSB may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
DMSB has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. DMSB has also been shown to have anti-angiogenic properties, meaning that it can prevent the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied, and its properties and mechanisms of action are well understood. However, there are some limitations to the use of DMSB in lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its anti-cancer properties may make it difficult to use in experiments that are not related to cancer research.
Direcciones Futuras
There are several future directions for the study of DMSB. One potential application is in the development of new cancer therapies. DMSB has been shown to have anti-cancer properties, and further research could lead to the development of new drugs that are based on its chemical structure. Additionally, DMSB could be investigated as a potential treatment for other diseases that involve inflammation, such as rheumatoid arthritis. Finally, further research could be done to better understand the mechanism of action of DMSB and to identify other enzymes and signaling pathways that it may be able to target.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapies. While there are some limitations to its use in lab experiments, its well-understood properties and mechanisms of action make it a valuable tool for researchers. Further research is needed to fully understand the potential of DMSB and to identify new applications for this compound.
Métodos De Síntesis
The synthesis of DMSB involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride in the presence of a base. The resulting product is then reacted with morpholine and sulfonyl chloride to form DMSB. The synthesis of DMSB is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMSB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. DMSB has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-17-8-5-15(13-18(17)26-2)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDJOQMKTYHLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(morpholinosulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


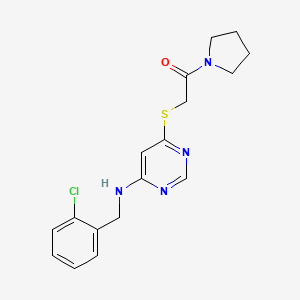
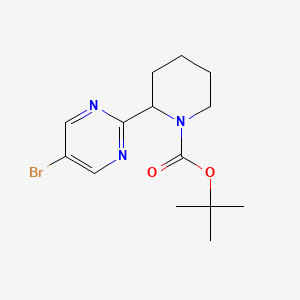
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)

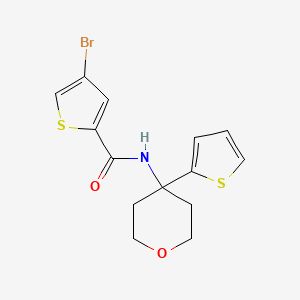
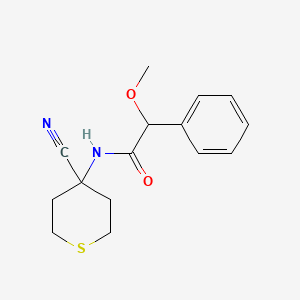
![N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949682.png)
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)azetidine-3-carboxamide](/img/structure/B2949690.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2949691.png)

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2949693.png)